2-Butylimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-butylimidazole involves several key steps, starting from basic raw materials such as ethylenediamine and valeronitrile. A notable method includes the synthesis of 2-butyl-imidazoline as an intermediate, followed by a series of reactions including dehydrogenation, iodination, reduction, hydroxymethylation, oxidation, and hydrogenolysis to yield 2-butyl-5-formylimidazole, a closely related compound (Chen Yu-bin, 2008). This synthesis route is praised for its accessibility of starting materials, convenience, mild conditions, and a total yield of 10.8%.
Molecular Structure Analysis
The molecular structure of 2-butylimidazole is characterized by the presence of a butyl group attached to an imidazole ring. This structure is foundational for its chemical reactions and properties. The imidazole ring, a five-membered planar ring, contains two nitrogen atoms that contribute to the compound's nucleophilicity and its ability to participate in various chemical reactions.
Chemical Reactions and Properties
2-Butylimidazole is involved in several chemical reactions due to its reactive imidazole ring. It can undergo alkylation, acylation, and N-arylation, among other reactions, making it a versatile intermediate for synthesizing a wide array of chemical entities. For example, its involvement in the synthesis of angiotensin-converting enzyme (ACE) inhibitors illustrates its utility in creating biologically active molecules (S. Kantevari et al., 2011).
Scientific Research Applications
Biomass Fractionation : 1-Butylimidazolium hydrogen sulfate, an ionic liquid derivative of 2-Butylimidazole, has been shown to be effective in deconstructing and fractionating lignocellulosic biomass. This process allows for up to 90% glucan recovery as fermentable glucose, which is crucial for biofuel production (Verdía et al., 2014).
Antibacterial and Anticancer Properties : Compounds derived from 1-Butylimidazole demonstrate promising antibacterial, antifungal, and anticancer activities. Specific compounds like 3a, 3d, and 3e show considerable activity against certain cell lines such as MDA-MB-435 (Ranjan et al., 2014).
Potential Clinical Drugs : New derivatives of benzimidazole, a class to which 2-Butylimidazole belongs, have shown potential as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).
Angiotensin II Receptor Antagonists : Prodrugs of benzimidazole-7-carboxylic acids, which relate to 2-Butylimidazole, have shown improved oral bioavailability and potent effects on angiotensin II-induced pressor response in rats, indicating potential for hypertension treatment (Kubo et al., 1993).
Fungicides and Anthelminthic Drugs : Benzimidazoles are effective as fungicides and anthelminthic drugs, specifically inhibiting microtubule assembly, which is significant for potential use in cancer chemotherapy (Davidse, 1986).
Potential Carcinogenicity of 2-Methylimidazole : Chronic exposure to 2-methylimidazole, similar to 2-Butylimidazole, has been associated with an increased incidence of thyroid and liver tumors in rats and mice, suggesting its potential carcinogenicity (Chan et al., 2008).
Sympatho-Inhibitory Hypotensive Agents : 2-Aryliminopyrrolidines, closely related to 2-Butylimidazole, show high affinity for I1 imidazoline receptors. This indicates potential for developing new sympatho-inhibitory drugs to manage hypertension and metabolic syndrome (Gasparik et al., 2015).
Green Synthesis in Drug Design : A green, one-pot method for synthesizing novel azo-linked 2-phenyl benzimidazoles using ionic liquid [BDBDMIm]Br, a derivative of 2-Butylimidazole, shows potential applications in drug design (Nikpassand & Pirdelzendeh, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-butyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLDUURXGMDOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473365 | |
Record name | 2-Butylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylimidazole | |
CAS RN |
50790-93-7 | |
Record name | 2-Butylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.